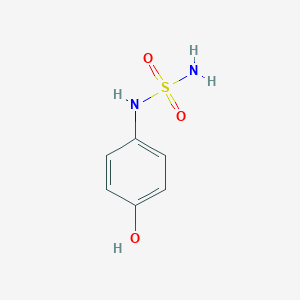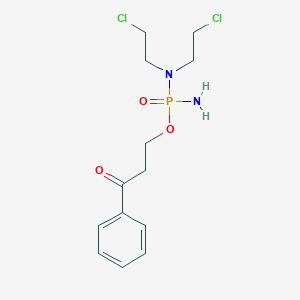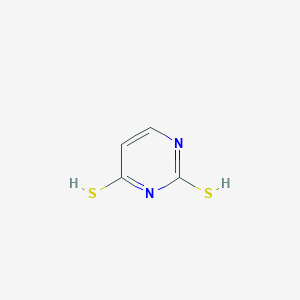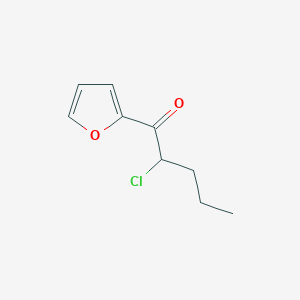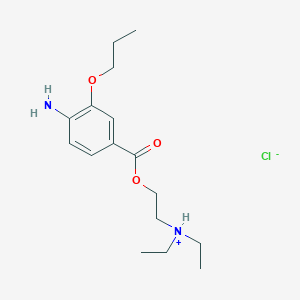
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as Procaine, is a local anesthetic drug that is commonly used in medical practice. It belongs to the class of ester-type local anesthetics and is widely used for its rapid onset and short duration of action. Procaine is synthesized by a simple and efficient method and has been extensively studied for its various scientific research applications.
作用機序
The mechanism of action of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is based on its ability to reversibly block the generation and propagation of action potentials in excitable tissues, such as nerves and muscles. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride acts by binding to and inhibiting the voltage-gated sodium channels in the cell membrane, thereby preventing the influx of sodium ions and the depolarization of the membrane potential. This results in the prevention of the generation and propagation of action potentials, leading to a loss of sensation and motor function in the affected area.
生化学的および生理学的効果
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several biochemical and physiological effects, including local anesthesia, anti-inflammatory, and antioxidant properties. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has also been shown to scavenge free radicals and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several advantages and limitations for lab experiments. The advantages include its rapid onset and short duration of action, its reversible nature, and its relatively low toxicity. The limitations include its potential for systemic toxicity, its relatively poor solubility in water, and its potential for interfering with other cellular processes.
将来の方向性
There are several future directions for the study of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and its scientific research applications. One direction is the development of novel derivatives of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the role of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the regulation of ion channels and neurotransmitter receptors in various physiological and pathological conditions. Finally, the potential therapeutic applications of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders, warrant further investigation.
合成法
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is synthesized by the esterification of 4-Amino-3-propoxybenzoic acid with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline powder, which is purified by recrystallization from a suitable solvent, such as ethanol or water.
科学的研究の応用
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its various scientific research applications. It has been used as a model compound for the study of local anesthetics and their mechanism of action. It has also been used as a tool for the investigation of ion channels, membrane transporters, and receptors. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to affect the function of various ion channels, including sodium, potassium, and calcium channels, and to modulate the activity of various neurotransmitter receptors, such as GABA and NMDA receptors.
特性
CAS番号 |
100311-12-4 |
|---|---|
製品名 |
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
分子式 |
C16H27ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |
InChIキー |
SENDDLZRSZXUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
同義語 |
4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



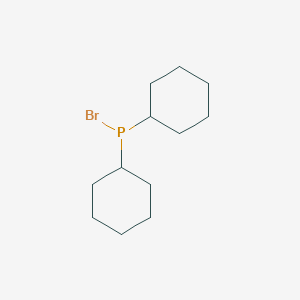
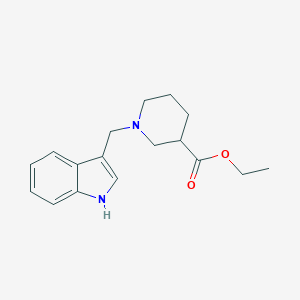
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
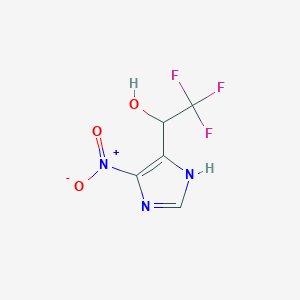
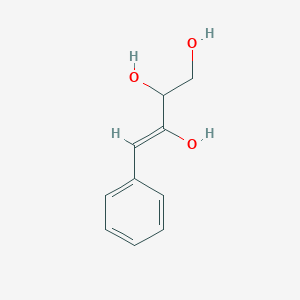
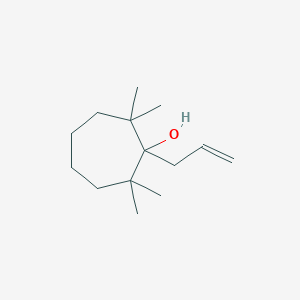
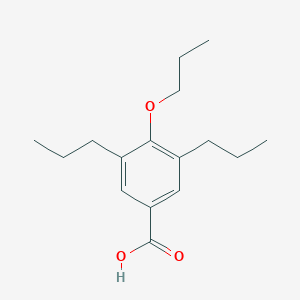
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
